6-trans-Leukotriene B4

Descripción general

Descripción

6-trans-Leukotriene B4 is a metabolite of leukotriene B4, which is a lipid mediator involved in inflammatory responses. It is produced from arachidonic acid through the 5-lipoxygenase pathway. This compound plays a significant role in the immune system by acting as a chemoattractant for neutrophils and macrophages, guiding them to sites of inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-trans-Leukotriene B4 can be synthesized through the non-enzymatic hydrolysis of leukotriene A4. This process involves the conversion of leukotriene A4 to leukotriene B4, which then undergoes isomerization to form this compound .

Industrial Production Methods: The process typically includes the extraction of leukotriene A4 from biological sources, followed by its conversion to leukotriene B4 and subsequent isomerization .

Análisis De Reacciones Químicas

Types of Reactions: 6-trans-Leukotriene B4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation reactions can occur in the presence of halogens like chlorine or bromine.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound .

Aplicaciones Científicas De Investigación

Role in Inflammation and Immune Response

6-trans-LTB4 has been identified as a significant chemotactic agent for neutrophils, playing a crucial role in the inflammatory response. Research indicates that it is a more potent chemotactic factor than 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) in certain animal models, such as guinea pigs .

Case Study: Neutrophil Chemotaxis

In studies where 6-trans-LTB4 was injected intradermally into guinea pigs, significant infiltration of polymorphonuclear leukocytes (PMNs) was observed, indicating its effectiveness as a chemoattractant . The levels of myeloperoxidase, a marker for PMN activation, were also elevated, underscoring its role in mediating inflammatory responses.

Mechanistic Insights into Leukotriene Metabolism

Recent findings have uncovered novel pathways for the metabolism of 6-trans-LTB4. Polymorphonuclear leukocytes can convert arachidonic acid into both LTB4 and its 6-trans isomers. These metabolites are further processed by hydroxylases to form biologically active products that may influence immune responses .

Table: Metabolic Pathways of 6-trans-LTB4

| Metabolite | Description |

|---|---|

| LTB4 | Primary pro-inflammatory mediator |

| 6-trans-LTB4 | Chemotactic agent for neutrophils |

| 20-hydroxy metabolites | Products of further metabolism by hydroxylases |

Implications for Disease States

The activation of the LTB4 pathway, including the involvement of 6-trans-LTB4, has been implicated in various disease states such as atherosclerosis and obstructive sleep apnea (OSA). Elevated levels of LTB4 have been associated with vascular remodeling and inflammatory responses in these conditions .

Case Study: Atherosclerosis

In patients with OSA, increased production of LTB4 was noted in polymorphonuclear cells (PMNs), correlating with markers of vascular inflammation . This suggests that targeting the LTB4 pathway may provide therapeutic avenues for managing inflammatory diseases.

Therapeutic Potential

Given its role in mediating inflammation, there is growing interest in developing pharmacological agents that can modulate the effects of 6-trans-LTB4. Inhibitors targeting leukotriene synthesis or receptor binding are being explored as potential treatments for inflammatory conditions .

Table: Pharmacological Agents Targeting LTB4 Pathway

| Agent Name | Mechanism | Application |

|---|---|---|

| Zileuton | Lipoxygenase inhibitor | Asthma management |

| NDGA | Non-selective lipoxygenase inhibitor | General anti-inflammatory use |

Mecanismo De Acción

6-trans-Leukotriene B4 exerts its effects by binding to specific receptors on the surface of leukocytes, primarily the leukotriene B4 receptor 1 and leukotriene B4 receptor 2. This binding activates various intracellular signaling pathways, leading to the recruitment and activation of immune cells at sites of inflammation. The key molecular targets include G-protein-coupled receptors and downstream effectors such as phospholipase C and protein kinase C .

Comparación Con Compuestos Similares

Leukotriene B4: The parent compound, which is more active in terms of its chemoattractant properties.

Leukotriene C4, D4, and E4: These compounds contain cysteine and are involved in bronchoconstriction and asthma.

Uniqueness: 6-trans-Leukotriene B4 is unique due to its specific isomeric form, which affects its biological activity and receptor binding affinity. Unlike its parent compound, leukotriene B4, this compound is relatively inactive but still plays a role in modulating immune responses .

Actividad Biológica

6-trans-Leukotriene B4 (6-trans-LTB4) is a metabolite derived from leukotriene B4 (LTB4), a potent inflammatory mediator involved in various physiological processes, including immune responses and inflammation. Understanding the biological activity of 6-trans-LTB4 is critical for elucidating its role in pathophysiological conditions, particularly in asthma and other inflammatory diseases.

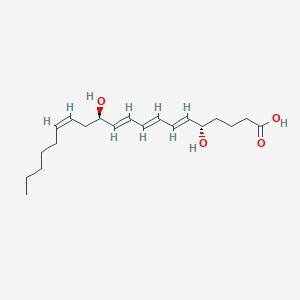

Chemical Structure and Metabolism

6-trans-LTB4 is synthesized through the enzymatic action of lipoxygenases on arachidonic acid, leading to the formation of LTA4, which can be converted into LTB4 or LTC4. The metabolism of 6-trans-LTB4 involves various pathways, including hydroxylation and reduction reactions. Notably, human polymorphonuclear leukocytes (PMNs) convert 6-trans-LTB4 into several metabolites, including 20-hydroxy-6-trans-LTB4 and other trihydroxy derivatives .

Biological Functions

6-trans-LTB4 exhibits several biological activities that contribute to its role as an inflammatory mediator:

- Neutrophil Activation : It plays a crucial role in the activation and chemotaxis of neutrophils. Elevated levels of LTB4 are associated with enhanced neutrophil swarming, a critical process in immune responses against infections .

- Inflammatory Response : As part of the leukotriene family, 6-trans-LTB4 is involved in the regulation of inflammation. It promotes the recruitment of immune cells to sites of injury or infection and enhances vascular permeability .

- Metabolic Pathways : The metabolism of 6-trans-LTB4 can lead to the formation of less active or inactive metabolites, influencing its overall biological activity. For instance, omega-oxidation pathways can convert LTB4 into 20-carboxy-LTB4, which has reduced bioactivity .

Case Studies and Research Findings

Recent studies have highlighted the significance of 6-trans-LTB4 in various clinical contexts:

- Asthma Patients : A study demonstrated that asthma patients exhibit significantly higher levels of both LTB4 and 6-trans-LTB4 upon stimulation with calcium ionophore compared to healthy controls. This suggests a potential role for these metabolites in asthma pathophysiology .

- Neutrophil Swarming : Research indicates that transcellular biosynthesis of LTB4 is essential for neutrophil swarming during inflammatory responses. The presence of LTB4 is necessary for effective chemotaxis and phagocytosis by neutrophils .

- Metabolic Pathways : Investigations into the metabolic pathways involving 6-trans-LTB4 revealed a novel reduction pathway leading to the formation of biologically active metabolites. This highlights the complexity of leukotriene metabolism and its implications for inflammation .

Data Tables

| Biological Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Neutrophil Activation | Chemotaxis via BLT receptors | Asthma, infections |

| Inflammatory Response | Enhanced vascular permeability | Allergic reactions |

| Metabolic Conversion | Hydroxylation and oxidation | Regulation of inflammation |

Propiedades

IUPAC Name |

(5S,6E,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-UKNWISKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314375 | |

| Record name | 6-trans-Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-trans-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71652-82-9 | |

| Record name | 6-trans-Leukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71652-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-trans-Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-6-Leukotriene� B4 solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-trans-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.